molecular formula C17H17F3N2O2 B6641282 Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone

Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone

Cat. No. B6641282
M. Wt: 338.32 g/mol
InChI Key: CLJIQOMNHPNBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TFMK or TFMK-1, and it belongs to a class of compounds known as piperidinylquinolines.

Mechanism of Action

The exact mechanism of action of Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone is not fully understood. However, it has been suggested that it exerts its therapeutic effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. It has also been shown to modulate the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to modulate the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, it has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone in lab experiments include its potent therapeutic effects and its potential use in the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone. These include further studies to fully understand its mechanism of action, the development of more potent and selective analogs, and the investigation of its potential use in the treatment of various diseases. In addition, further studies are needed to evaluate its safety and toxicity in humans.

Synthesis Methods

The synthesis of Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone involves the reaction of 2-chloroquinoline with 4-(2,2,2-trifluoro-1-hydroxyethyl)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethylacetamide at a temperature of around 100°C for several hours. The resulting product is then purified using column chromatography to obtain pure Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone.

Scientific Research Applications

Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone has been studied for its potential use as an anticancer agent.

properties

IUPAC Name

quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c18-17(19,20)15(23)12-7-9-22(10-8-12)16(24)14-6-5-11-3-1-2-4-13(11)21-14/h1-6,12,15,23H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJIQOMNHPNBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C(F)(F)F)O)C(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinolin-2-yl-[4-(2,2,2-trifluoro-1-hydroxyethyl)piperidin-1-yl]methanone

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